N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential applications as a phosphodiesterase 9 inhibitor. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a tetrahydronaphthalene core.
The compound has been referenced in various patent applications and scientific literature focusing on its synthesis and pharmacological properties. Notably, it has been highlighted in patent documents related to PDE9 inhibitors, which are explored for their therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease .
This compound is classified under the category of organic compounds with potential pharmaceutical applications. Specifically, it falls within the class of carboxamides and is recognized for its role as an enzyme inhibitor.
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
The molecular structure of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride can be represented by its chemical formula:
This structure features:
The molecular weight of this compound is approximately 382.00 g/mol. The specific stereochemistry of the compound can significantly influence its biological activity.
The compound participates in several chemical reactions typical of amides and aromatic compounds:
Technical details such as reaction mechanisms and conditions are essential for understanding these transformations .
As a phosphodiesterase 9 inhibitor, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride exerts its effects by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP within cells, promoting vasodilation and enhancing neuronal signaling pathways.
Studies have demonstrated that elevated cGMP levels can contribute to neuroprotective effects and improved cognitive function in models of neurodegeneration .
Relevant data from analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry can provide insights into purity and structural integrity .
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is primarily studied for its potential therapeutic applications:
Research continues to explore its efficacy and safety profiles through various preclinical and clinical studies .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: